Product packaging for Methyl 4-methylpyrimidine-2-carboxylate(Cat. No.:CAS No. 317334-58-0)

Methyl 4-methylpyrimidine-2-carboxylate

Cat. No.: B1419487
CAS No.: 317334-58-0
M. Wt: 152.15 g/mol
InChI Key: NGTKRRHHGSAUGO-UHFFFAOYSA-N
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Description

Methyl 4-methylpyrimidine-2-carboxylate (CAS 317334-58-0) is a chemical compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a methyl ester derivative of a substituted pyrimidine, a privileged structure in medicinal chemistry and material science. The compound should be stored sealed in a dry environment at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Users should handle the material in a well-ventilated place and avoid breathing its dust/fume/gas/mist . While specific research applications for this exact compound are not detailed in the available public sources, its structure suggests potential use as a versatile synthetic building block . Substituted pyrimidine carboxylates are valuable intermediates in organic synthesis. They can be hydrolyzed to carboxylic acids, reduced to alcohols, or used in condensation reactions to create more complex molecular architectures. Researchers may explore its utility in developing novel pharmaceuticals, agrochemicals, or ligands for catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1419487 Methyl 4-methylpyrimidine-2-carboxylate CAS No. 317334-58-0

Properties

IUPAC Name

methyl 4-methylpyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTKRRHHGSAUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665043
Record name Methyl 4-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317334-58-0
Record name Methyl 4-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach involves constructing the pyrimidine core with a methyl substitution at the 4-position and then introducing the methyl ester group at the 2-position. The key steps include synthesizing a suitable pyrimidine precursor, followed by esterification under controlled conditions.

Detailed Procedure

  • Step 1: Preparation of 4-methylpyrimidine-2-carboxylic acid

    The synthesis begins with the formation of 4-methylpyrimidine-2-carboxylic acid, which can be achieved through cyclization reactions involving amidines and β-keto esters or related derivatives. For example, reacting substituted amidines with β-keto esters under acidic or basic catalysis can yield the pyrimidine ring with the desired substitution pattern.

  • Step 2: Esterification to form methyl 4-methylpyrimidine-2-carboxylate

    The carboxylic acid intermediate is then esterified with methanol in the presence of a dehydrating agent such as sulfuric acid or using Fischer esterification conditions:

    $$
    \text{Pyrimidine-2-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}
    $$

    Reflux conditions (around 80–120°C) are maintained until the reaction completes, monitored via TLC or HPLC.

Research Findings & Data

  • The process is optimized by adjusting solvent polarity, temperature, and acid catalyst concentration. Purification is performed via recrystallization from ethanol or ethyl acetate, yielding high-purity methyl ester.

Oxidation and Reduction Pathways

Method Overview

This method involves oxidizing a methyl-substituted pyrimidine precursor to introduce the carboxylate group, followed by reduction or methylation steps to install the methyl group at the 4-position.

Detailed Procedure

  • Step 1: Oxidation of methyl groups

    Using oxidants such as hydrogen peroxide in the presence of phospho-molybdic acid, methyl groups on pyrimidine derivatives are oxidized to carboxylic acids or their esters.

  • Step 2: Reduction to methyl derivative

    The oxidized intermediates are then reduced or methylated to achieve the methyl substitution at the 4-position, followed by esterification as described above.

Research Findings & Data

  • This pathway is useful when starting from heterocyclic precursors with existing methyl groups, enabling selective oxidation and subsequent esterification.

Catalytic Hydrogenation and Reduction

Method Overview

Hydrogenation of pyrimidine derivatives, especially those bearing nitro or oxo groups, can lead to methyl substitution and ester formation through catalytic reduction.

Detailed Procedure

  • Dissolve the pyrimidine precursor in methanol, add a catalyst such as palladium on carbon, and introduce hydrogen gas under mild conditions (0–50°C). This reduces nitro or oxo groups and facilitates methylation at the 4-position, followed by esterification.

Research Findings & Data

  • Patent literature indicates that catalytic hydrogenation combined with subsequent esterification provides a feasible route for synthesizing this compound with good yields.

Industrial-Scale Synthesis via Continuous Flow Processes

Method Overview

For large-scale production, continuous flow reactors are employed, optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Process Parameters

Parameter Typical Range Notes
Temperature 80–120°C Ensures optimal reaction rate
Solvent Ethanol, methyl alcohol Facilitates esterification
Catalyst Acidic catalysts (e.g., sulfuric acid) Promotes Fischer esterification
Reaction Time 4–8 hours Sufficient for complete conversion

Research Findings & Data

  • Continuous flow methods improve scalability, reduce reaction time, and enhance safety, with yields often exceeding 80%.

Data Summary Table

Method Key Reagents Reaction Conditions Purification Typical Yield Remarks
Pyrimidine ring construction + esterification Amidines, β-keto esters, methanol, sulfuric acid Reflux 80–120°C Recrystallization 70–85% Suitable for lab and industrial scale
Oxidation-reduction pathway Hydrogen peroxide, phospho-molybdic acid 0–80°C Chromatography, recrystallization 65–78% Useful for modifying heterocyclic precursors
Catalytic hydrogenation Palladium on carbon, hydrogen gas 0–50°C Filtration, recrystallization 75–85% Efficient for large-scale synthesis
Continuous flow Acid catalysts, ethanol 4–8 hours at elevated temp Filtration, recrystallization >80% Scalable industrial process

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while nucleophilic substitution can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-methylpyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Medicine: this compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 4-methylpyrimidine-2-carboxylate, differing primarily in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Applications/Properties
This compound 317334-58-0 C₇H₈N₂O₂ 152.15 4-methyl, 2-methyl ester 0.57 Protein degrader building blocks
4,6-Dimethylpyrimidine-2-carboxylic acid 60420-76-0 C₇H₈N₂O₂ 152.15 4,6-dimethyl, 2-carboxylic acid ~0.30 (acidic) Higher polarity due to carboxylic acid
Methyl 4,6-dimethylpyrimidine-2-carboxylate 27427-89-0 C₈H₁₀N₂O₂ 166.18 4,6-dimethyl, 2-methyl ester ~1.10 Increased lipophilicity
Ethyl pyrimidine-2-carboxylate 42839-08-7 C₇H₈N₂O₂ 152.15 2-ethyl ester (no methyl at C4) ~0.90 Broader ester solubility profile
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate 5472-46-8 C₈H₁₁N₃O₂ 181.19 4-amino, 2-methyl, 5-ethyl ester ~0.20 Enhanced solubility (amino group)

Key Observations :

  • Substituent Position : Adding a methyl group at C6 (e.g., Methyl 4,6-dimethylpyrimidine-2-carboxylate) increases molecular weight and lipophilicity (logP ~1.10 vs. 0.57) .
  • Amino Substituents: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate exhibits lower logP (~0.20) and higher solubility, attributed to the hydrophilic amino group .

Physicochemical Properties

  • logP Trends : Methyl esters generally exhibit lower logP than ethyl esters. For example, this compound (logP 0.57) is less lipophilic than Ethyl pyrimidine-2-carboxylate (estimated logP ~0.90) due to the shorter alkyl chain .

Biological Activity

Methyl 4-methylpyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O2C_7H_8N_2O_2 and features a methyl group at the 4-position of the pyrimidine ring along with a carboxylate group at the 2-position. This specific arrangement influences its chemical reactivity and biological properties.

The biological activity of this compound primarily involves:

  • Enzyme Interactions : The compound is known to interact with various enzymes, influencing metabolic pathways associated with pyrimidine metabolism and related biochemical processes.
  • Anti-inflammatory Effects : Similar pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators, suggesting that this compound may exhibit similar effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Studies have reported that compounds in the pyrimidine class can reduce inflammation markers in various models. This compound may contribute to this effect through the modulation of cytokines and other inflammatory mediators .

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited the growth of specific bacterial strains, highlighting its potential as an antimicrobial agent.
  • In Vivo Models : Animal studies have shown that administration of this compound resulted in significant reductions in inflammatory responses, suggesting therapeutic potential in conditions characterized by inflammation .
  • Structure-Activity Relationship (SAR) Analysis : Research on related compounds has identified critical structural features that enhance biological activity. The positioning of functional groups appears to be crucial for maximizing efficacy against targeted biological pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberBiological ActivityKey Features
Methyl 4-amino-5-methylpyridine-2-carboxylate1260665-41-5Anti-inflammatory, antimicrobialContains an amino group enhancing reactivity
Methyl 4-methylpyridine-2-carboxylic acid317334-58-0Moderate antimicrobial activityCarboxylic acid increases solubility
4-Methylbenzyl 4-(1H-pyrazol-1-yl)carboxylateNot availableAntinociceptive effectsExhibits analgesic properties

Q & A

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodology : Cross-validate with multiple techniques (e.g., X-ray vs. NMR). Replicate experiments under identical conditions. Consult the Cambridge Structural Database (CSD) for benchmark crystallographic data. Publish raw data (e.g., CIF files) to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.